Cas no 6988-19-8 (2-(1,3-Dioxolan-2-yl)phenol)

2-(1,3-Dioxolan-2-yl)phenol is a versatile organic compound featuring both a phenolic hydroxyl group and a 1,3-dioxolane moiety. This bifunctional structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of protected phenolic derivatives. The dioxolane group provides stability under basic conditions while allowing selective deprotection under acidic conditions, enabling controlled reactivity in multi-step syntheses. Its applications include use in pharmaceuticals, agrochemicals, and fine chemical manufacturing. The compound’s balanced reactivity and stability make it suitable for complex transformations, such as the synthesis of heterocycles or functionalized aromatic systems. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2-(1,3-Dioxolan-2-yl)phenol structure
2-(1,3-Dioxolan-2-yl)phenol structure
Product Name:2-(1,3-Dioxolan-2-yl)phenol
CAS No:6988-19-8
MF:C9H10O3
MW:166.173902988434
CID:505435
Update Time:2025-06-14

2-(1,3-Dioxolan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(1,3-dioxolan-2-yl)-
    • 2-(1,3-dioxolan-2-yl)phenol
    • 2-Hydroxybenzaldehyde ethylene acetal
    • 2-(1,3-Dioxlan-2-yl)phenol
    • 2-(1,3-dioxolan-2-yl)-phenol
    • 2-(2-hydroxyphenyl)-1,3-dioxolane
    • 2-[1,3]dioxolan-2-ylphenol
    • 2-[1,3]dioxolan-2-yl-phenol
    • 2-[1,3-dioxolane-2-yl]-1-hydroxy-benzene
    • 2-1,3-dioxolan-2-yl-phenol
    • AC1L6PWE
    • AC1Q70EX
    • NSC114539
    • Phenol,3-dioxolan-2-yl-
    • SureCN2048903
    • 2-(1,3-Dioxolan-2-yl)phenol
    • Inchi: 1S/C9H10O3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2
    • InChI Key: YRQDSVXQHYMZIE-UHFFFAOYSA-N
    • SMILES: O1CCOC1C1C=CC=CC=1O

Computed Properties

  • Exact Mass: 166.063
  • Monoisotopic Mass: 166.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.245
  • Boiling Point: 226.7°C at 760 mmHg
  • Flash Point: 90.9°C
  • Refractive Index: 1.563
  • PSA: 38.69
  • LogP: 1.43760

2-(1,3-Dioxolan-2-yl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D487530-250mg
2-(1,3-Dioxolan-2-yl)phenol
6988-19-8
250mg
$494.00 2023-05-18
TRC
D487530-500mg
2-(1,3-Dioxolan-2-yl)phenol
6988-19-8
500mg
$ 800.00 2023-09-07
TRC
D487530-1g
2-(1,3-Dioxolan-2-yl)phenol
6988-19-8
1g
$ 1315.00 2022-06-02
TRC
D487530-1000mg
2-(1,3-Dioxolan-2-yl)phenol
6988-19-8
1g
$1590.00 2023-05-18

Additional information on 2-(1,3-Dioxolan-2-yl)phenol

Recent Advances in the Study of 2-(1,3-Dioxolan-2-yl)phenol (CAS: 6988-19-8) in Chemical Biology and Pharmaceutical Research

2-(1,3-Dioxolan-2-yl)phenol (CAS: 6988-19-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of more complex bioactive molecules. Its unique structure, featuring a phenol group protected by a dioxolane moiety, makes it particularly useful in organic synthesis. Researchers have successfully employed 2-(1,3-Dioxolan-2-yl)phenol in the construction of various heterocyclic compounds, which are often found in pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.

In the field of medicinal chemistry, investigations into the biological activity of 2-(1,3-Dioxolan-2-yl)phenol have revealed promising results. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings open new avenues for the development of novel anti-inflammatory agents, though further structure-activity relationship studies are needed to optimize potency and selectivity.

The compound's potential in drug delivery systems has also been explored. Recent research demonstrates that the dioxolane-protected phenol can serve as a prodrug moiety, improving the pharmacokinetic properties of parent drugs. This application is particularly relevant for compounds with poor solubility or stability issues, where the protected form can enhance bioavailability while maintaining therapeutic efficacy.

From a synthetic chemistry perspective, advances in the preparation of 2-(1,3-Dioxolan-2-yl)phenol have been reported. New catalytic methods have been developed to improve yield and purity, addressing previous challenges in large-scale production. These methodological improvements are crucial for facilitating further research and potential industrial applications of this compound.

While the current body of research on 2-(1,3-Dioxolan-2-yl)phenol is promising, several gaps remain. Future studies should focus on comprehensive toxicological evaluations, detailed mechanism of action studies for its bioactive derivatives, and exploration of its potential in combination therapies. The compound's versatility suggests it may find applications beyond its current scope, possibly in materials science or as a building block for more complex pharmaceutical agents.

In conclusion, 2-(1,3-Dioxolan-2-yl)phenol (CAS: 6988-19-8) represents a valuable chemical entity with multiple applications in pharmaceutical research and development. The recent advances summarized in this briefing underscore its potential while highlighting areas where further investigation is warranted. As research progresses, this compound may contribute significantly to the development of new therapeutic agents and synthetic methodologies in chemical biology.

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